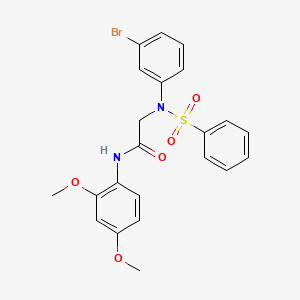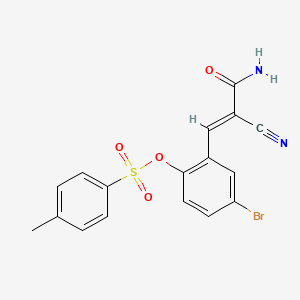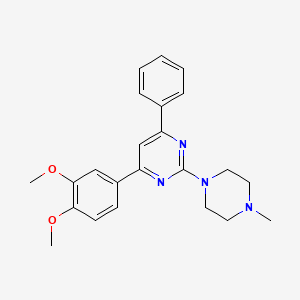
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine, also known as CEP-701, is a small-molecule inhibitor of receptor tyrosine kinases. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
Wirkmechanismus
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine inhibits receptor tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in leukemia cells and inhibit the growth of solid tumors in animal models. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine is its specificity for receptor tyrosine kinases, which makes it a promising candidate for cancer treatment. However, like many small-molecule inhibitors, this compound has limited bioavailability and can be difficult to administer in vivo. In addition, its efficacy may be limited by the development of resistance, which is a common problem with targeted therapies.
Zukünftige Richtungen
For 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine research include the development of more potent and selective inhibitors, the identification of biomarkers to predict response to therapy, and the investigation of combination therapies with other anti-cancer agents. In addition, the role of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(3,4-dimethoxyphenyl)-2-nitro-6-phenylpyrimidine. This is followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylpiperazine to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRKA. These kinases play important roles in the development and progression of various types of cancer, and their inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-11-13-27(14-12-26)23-24-19(17-7-5-4-6-8-17)16-20(25-23)18-9-10-21(28-2)22(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNBBLVXQAVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)
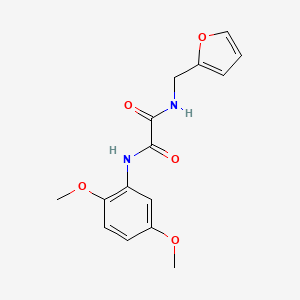
![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
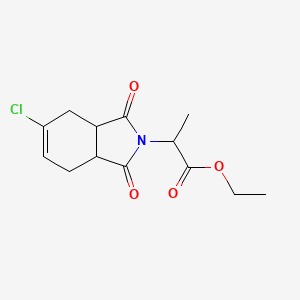
![N-benzyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5000761.png)
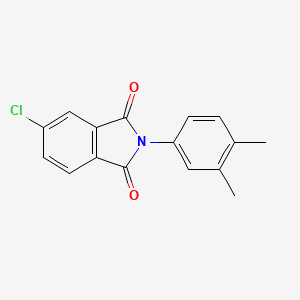
![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
